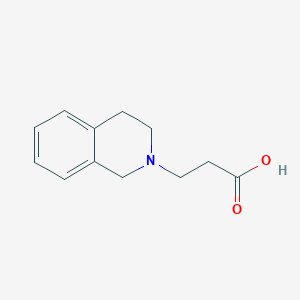

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid

Description

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)6-8-13-7-5-10-3-1-2-4-11(10)9-13/h1-4H,5-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBODVOTGPHBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616641 | |

| Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51375-99-6 | |

| Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid typically involves the following steps:

Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Reduction: The resulting isoquinoline derivative is then reduced to form the 3,4-dihydroisoquinoline structure.

Alkylation: The 3,4-dihydroisoquinoline is alkylated with a suitable alkyl halide to introduce the propanoic acid side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like halides, amines, and thiols are used under basic or acidic conditions.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

- This compound serves as a key building block for synthesizing more complex molecules. It is particularly useful in medicinal chemistry for developing new therapeutic agents due to its structural properties and reactivity.

Table 1: Synthesis Applications

| Application Type | Description |

|---|---|

| Medicinal Chemistry | Used to create novel drug candidates. |

| Organic Synthesis | Acts as an intermediate in multi-step reactions. |

Biological Applications

Biological Activity

- Research indicates that 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid exhibits significant biological activities, including antimicrobial and anticancer properties. The compound has been studied for its effects on various cell lines and biological systems.

Inhibition of Aldo-Keto Reductase AKR1C3

- The compound acts as a potent inhibitor of the aldo-keto reductase AKR1C3, which is involved in steroid metabolism. This inhibition has implications for cancer treatment, particularly in breast and prostate cancers.

Case Study: Inhibition Mechanism

- A study demonstrated that this compound could inhibit AKR1C3 activity, affecting the metabolism of steroid hormones and prostaglandins, which are crucial in cancer cell proliferation and apoptosis .

Table 2: Biological Effects

| Effect Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of various pathogens. |

| Anticancer | Induces apoptosis in cancer cells via AKR1C3 inhibition. |

Medical Applications

Therapeutic Potential

- The compound is being investigated for its potential therapeutic effects in treating neurodegenerative diseases and mood disorders. Its ability to modulate neurotransmitter systems makes it a candidate for antidepressant development.

Case Study: Antidepressant Effects

- In vivo studies have shown that derivatives of this compound can reduce immobility time in forced swim tests, indicating potential antidepressant activity .

Industrial Applications

Material Development

- In industrial settings, this compound is utilized as a precursor in the synthesis of pharmaceuticals and other materials. Its unique properties make it valuable for developing new compounds with specific functionalities.

Table 3: Industrial Uses

| Industry | Application |

|---|---|

| Pharmaceutical | Precursor in drug synthesis. |

| Material Science | Development of new materials with specific properties. |

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Pharmacological and Physicochemical Properties

Bioactivity

- BChE Inhibition: Derivatives of this compound (e.g., hydroxyl- and pyridinyl-substituted variants) exhibit selective inhibition of butyrylcholinesterase (BChE), a target for Alzheimer’s disease therapy. These compounds show IC₅₀ values in the micromolar range, comparable to analogues like donepezil derivatives .

Physicochemical Properties

- Solubility: The free carboxylic acid group in this compound enhances aqueous solubility compared to ester or amide derivatives (e.g., methyl propanoate, logP ~2.1 vs. parent acid logP ~1.5) .

- Metabolic Stability : Pyridine- or thiophene-substituted analogues exhibit improved metabolic stability due to reduced oxidative susceptibility of the heterocyclic rings .

Biological Activity

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a dihydroisoquinoline core linked to a propanoic acid moiety, which contributes to its diverse pharmacological profiles.

- Molecular Formula : C₁₄H₁₅N₁O₂

- Molecular Weight : Approximately 233.28 g/mol

The structure of this compound allows for various interactions with biological targets, particularly enzymes involved in metabolic pathways.

Enzyme Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of aldo-keto reductase AKR1C3 . This enzyme is crucial in the metabolism of steroids and prostaglandins, and its inhibition can lead to altered levels of steroid hormones, impacting cell proliferation and apoptosis in cancer cells.

Table 1: Inhibition Potency of this compound on AKR Enzymes

| Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| AKR1C3 | 5.0 | High |

| AKR1C2 | >50 | Low |

Cellular Effects

Research indicates that the inhibition of AKR1C3 by this compound can significantly affect cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, studies have shown that treatment with this compound leads to a reduction in cell viability in various cancer models .

The mechanism through which this compound exerts its effects involves binding to the active site of AKR1C3, leading to a conformational change that inhibits enzyme activity. Molecular docking studies have provided insights into the binding interactions between the compound and the enzyme, highlighting critical amino acids involved in this process .

Study on Cancer Cell Lines

A notable study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated that treatment with the compound resulted in:

- A decrease in cell proliferation by approximately 40% at a concentration of 10 µM.

- Induction of apoptosis as evidenced by increased caspase-3 activity.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been explored for its neuroprotective effects. Research suggests that it may act as a positive allosteric modulator of dopamine receptors, potentially offering therapeutic benefits for neurodegenerative diseases like Parkinson's disease .

Table 2: Neuroprotective Effects Observed in Animal Models

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling reactions with dihydroisoquinoline derivatives. For example, lithiation of phenoxyacetic acid using lithium hydroxide in tetrahydrofuran (THF) under controlled temperatures (25°C) can generate intermediates for subsequent alkylation or acylation steps . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF for polar intermediates), and reaction time to improve yields. Monitoring via TLC or HPLC is critical for intermediate purification.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Safety Protocols : Use engineering controls such as fume hoods to avoid inhalation of dust or vapors. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Store in airtight containers at room temperature, away from ignition sources, and under inert gas (e.g., argon) if sensitive to oxidation .

Q. What analytical techniques are most effective for characterizing this compound?

- Characterization Methods :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the dihydroisoquinoline ring and propanoic acid moiety.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₁₇NO₂).

- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are synthesized (e.g., analogous to isocoumarin intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties, such as solubility or melting point?

- Troubleshooting Strategy :

- Solubility : Test in buffered aqueous solutions (pH 2–12) and organic solvents (e.g., DMSO, methanol) to identify optimal conditions. Conflicting data may arise from polymorphic forms or hydration states.

- Thermal Properties : Use differential scanning calorimetry (DSC) to compare melting points across batches and identify impurities affecting thermal behavior .

Q. What in silico tools can predict the biological activity or pharmacokinetics of this compound?

- Computational Approaches :

- Molecular Docking : Screen against targets like PRMT5 (a methyltransferase linked to cancer) using AutoDock Vina, leveraging structural analogs (e.g., PRMT5 inhibitors with dihydroisoquinoline scaffolds) .

- ADMET Prediction : Tools like SwissADME can estimate GI absorption, blood-brain barrier permeability, and CYP450 interactions based on logP and molecular weight .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

- Yield Optimization :

- Catalysis : Employ Pd-catalyzed cross-coupling for aryl-alkyl bond formation.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during dihydroisoquinoline synthesis to prevent side reactions.

- Workup : Extract intermediates with ethyl acetate and purify via flash chromatography (silica gel, hexane/EtOAc gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.